molecular formula C17H17F3N6O B1221689 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 174654-98-9

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B1221689
CAS No.: 174654-98-9
M. Wt: 378.4 g/mol
InChI Key: XNEOAXKYJADVSI-UHFFFAOYSA-N
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Description

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrido[2,3-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a methoxy group, a trifluoromethyl group, and an anilino moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the Anilino Moiety: The anilino group can be introduced via a nucleophilic substitution reaction, where 2-methoxy-5-(trifluoromethyl)aniline reacts with an intermediate formed in the previous step.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Research: The compound can be used as a probe to study biological processes and pathways, particularly those involving its molecular targets.

    Industrial Applications: It may be utilized in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine stands out due to its complex structure, which combines multiple functional groups and a fused heterocyclic system. This complexity imparts unique chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c1-8-9(7-24-15-13(8)14(21)25-16(22)26-15)6-23-11-5-10(17(18,19)20)3-4-12(11)27-2/h3-5,7,23H,6H2,1-2H3,(H4,21,22,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEOAXKYJADVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CNC3=C(C=CC(=C3)C(F)(F)F)OC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169873
Record name SoRI 8897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174654-98-9
Record name SoRI 8897
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174654989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SoRI 8897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50169873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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